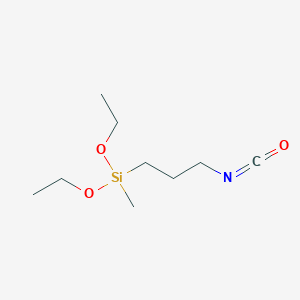
3-(Chloromethyl)-2,4,6-trimethylbenzoic acid
説明
3-(Chloromethyl)benzoic acid is a meta-substituted benzoic acid derivative . It’s an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of 3-(Chloromethyl)benzoic acid involves the reaction of salicylic acid and 3-(chloromethyl)benzoyl chloride in acetone as a solvent with a pyridine catalyst .Molecular Structure Analysis
The linear formula for 3-(Chloromethyl)benzoic acid is ClCH2C6H4CO2H . The molecular weight is 170.59 .Chemical Reactions Analysis
The synthesis of 3-(Chloromethyl)benzoic acid is a one-step reaction, which is simple and easy to control . The reaction is carried out under the lewis acid catalysts such as zinc dichloride, ferric trichloride .Physical And Chemical Properties Analysis
The melting point of 3-(Chloromethyl)benzoic acid is 136-138 °C . It is soluble in methanol .科学的研究の応用
Organic Synthesis
This compound is often used as a raw material in organic synthesis . It can be used to create a variety of other compounds, which can then be used in further reactions.
Pharmaceuticals
In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of various drugs . The specific drugs that can be synthesized using this compound would depend on the other reagents and conditions used in the reaction.
Agrochemicals
This compound can also be used in the synthesis of agrochemicals . These could include pesticides, herbicides, and other chemicals used in agriculture.
Dyestuff
In the dyestuff industry, this compound can be used as a starting material for the synthesis of various dyes . The specific dyes that can be synthesized would depend on the other reagents and conditions used in the reaction.
Safety and Hazards
特性
IUPAC Name |
3-(chloromethyl)-2,4,6-trimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-6-4-7(2)10(11(13)14)8(3)9(6)5-12/h4H,5H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXGMDXQWGQHGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CCl)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506417 | |
| Record name | 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-2,4,6-trimethylbenzoic acid | |
CAS RN |
52411-49-1 | |
| Record name | 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid in material science?
A1: 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid serves as a crucial starting material for synthesizing specialized photoinitiators, particularly those used in dental adhesives [, ]. Its structure allows for further chemical modifications, making it a versatile building block for creating compounds with desired properties.
Q2: Can you elaborate on the synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide (WBAPO) from 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid and its advantages?
A2: WBAPO, a novel photoinitiator, is synthesized from 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid through a multi-step process []. This involves etherification, chlorination, reaction with phenylphosphine dilithium, and final oxidation. WBAPO exhibits superior solubility in polar solvents compared to commercially available alternatives, making it particularly suitable for dental adhesive formulations [].
Q3: What is the significance of the thermal rearrangement observed during the synthesis of WBAPO?
A3: During the synthesis of WBAPO, researchers observed an unexpected thermal rearrangement of the intermediate acid chloride at 180°C []. This rearrangement led to the formation of 3-(chloromethyl)-2,4,6-trimethylbenzoic acid 2-(allyloxy)ethyl ester. Understanding this rearrangement is crucial for optimizing the synthesis of WBAPO and highlights the reactivity of the intermediates involved.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















